

# Technical Guide: Properties of Omipalisib (GSK2126458), CAS Number 851335-12-1

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |                                       |
|----------------|---------------------------------------|
| Compound Name: | 3-Methoxy-4-carboxyphenylboronic acid |
| Cat. No.:      | B1322966                              |

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The CAS number 851335-12-1 has been associated with two distinct chemical entities in public databases: **3-Methoxy-4-carboxyphenylboronic acid** and Omipalisib (also known as GSK2126458). This technical guide focuses exclusively on Omipalisib (GSK2126458), a compound with extensive biological data aligning with the in-depth nature of this document.

## Executive Summary

Omipalisib (GSK2126458) is a highly potent, orally bioavailable small molecule that acts as a dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).<sup>[1][2]</sup> Its ability to target multiple isoforms of PI3K and both mTORC1 and mTORC2 complexes makes it a significant compound in cancer research and other diseases where the PI3K/Akt/mTOR pathway is dysregulated.<sup>[2]</sup> This document provides a comprehensive overview of the chemical properties, biological activity, and experimental protocols related to Omipalisib.

## Chemical Properties and Synthesis

IUPAC Name: 2,4-Difluoro-N-{2-(methyloxy)-5-[4-(4-pyridazinyl)-6-quinolinyl]-3-pyridinyl}benzenesulfonamide<sup>[2]</sup>

Synonyms: GSK2126458, GSK458[3]

| Property          | Value                                                                          | Reference |
|-------------------|--------------------------------------------------------------------------------|-----------|
| CAS Number        | 851335-12-1                                                                    | N/A       |
| Molecular Formula | C <sub>25</sub> H <sub>17</sub> F <sub>2</sub> N <sub>5</sub> O <sub>3</sub> S | [3]       |
| Molecular Weight  | 505.5 g/mol                                                                    | [3]       |

A general synthesis route for Omipalisib and its precursors has been described, involving multi-step chemical reactions starting from materials such as Meldrum's acid, 2,5-difluoronitrobenzene, and 2,4-difluorobenzenesulfonyl chloride.[4] The synthesis of analogs typically involves key steps like Suzuki coupling.[2]

## Biological Activity and Mechanism of Action

Omipalisib is a potent, ATP-competitive inhibitor of all Class I PI3K isoforms ( $\alpha$ ,  $\beta$ ,  $\gamma$ ,  $\delta$ ) and both mTOR complexes (mTORC1 and mTORC2).[2] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and it is frequently mutated in human cancers.[2] By inhibiting both PI3K and mTOR, Omipalisib can effectively shut down this pathway, leading to cell cycle arrest and apoptosis in cancer cells.[2]

## PI3K/Akt/mTOR Signaling Pathway and Omipalisib Inhibition

The diagram below illustrates the canonical PI3K/Akt/mTOR signaling pathway and highlights the dual points of inhibition by Omipalisib.



[Click to download full resolution via product page](#)

PI3K/Akt/mTOR pathway with Omipalisib inhibition points.

## Quantitative Data

### Biochemical Inhibitory Activity

Omipalisib demonstrates picomolar to subnanomolar inhibitory activity against PI3K isoforms and mTOR complexes in cell-free assays.

| Target                        | Apparent Ki (nM) |
|-------------------------------|------------------|
| p110 $\alpha$                 | 0.019            |
| p110 $\beta$                  | 0.13             |
| p110 $\delta$                 | 0.024            |
| p110 $\gamma$                 | 0.06             |
| p110 $\alpha$ (E542K mutant)  | 0.008            |
| p110 $\alpha$ (E545K mutant)  | 0.008            |
| p110 $\alpha$ (H1047R mutant) | 0.009            |
| mTORC1                        | 0.18             |
| mTORC2                        | 0.3              |

(Data sourced from MedChemExpress and Selleck Chemicals)[3]

## Cellular Activity

Omipalisib effectively inhibits the PI3K pathway in cellular contexts, leading to potent anti-proliferative effects in various cancer cell lines.

| Cell Line | Assay Type           | IC50 (nM) |
|-----------|----------------------|-----------|
| T47D      | pAkt-S473 Inhibition | 0.41      |
| BT474     | pAkt-S473 Inhibition | 0.18      |
| T47D      | Cell Proliferation   | 3.0       |
| BT474     | Cell Proliferation   | 2.4       |

(Data sourced from Selleck Chemicals)

## Preclinical Pharmacokinetics

Omipalisib exhibits favorable pharmacokinetic properties, including good oral bioavailability and low blood clearance across multiple preclinical species.[\[3\]](#)

| Species | Bioavailability | Clearance |
|---------|-----------------|-----------|
| Mouse   | Good            | Low       |
| Rat     | Good            | Low       |
| Dog     | Good            | Low       |
| Monkey  | Good            | Low       |

(Data sourced from Selleck Chemicals)[\[3\]](#)

## Experimental Protocols

### PI3K Enzyme Inhibition Assay (HTRF)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to measure the inhibition of PI3K enzymes.

- Compound Preparation: Serially dilute Omipalisib (3-fold dilutions) in 100% DMSO in a 384-well polypropylene plate. Transfer 0.05 µL of the compound solutions to a 384-well low-volume assay plate.

- Enzyme Reaction:
  - Add 2.5 µL of the PI3K enzyme (at 2x final concentration) in 1x reaction buffer to all wells.
  - Incubate for 15 minutes at room temperature.
  - Initiate the reaction by adding 2.5 µL of a 2x substrate solution (containing PIP2 and ATP) in 1x reaction buffer.
  - Incubate for 1 hour at room temperature.
- Detection:
  - Stop the reaction by adding a stop solution containing EDTA and biotin-PIP3.
  - Add a detection mix containing streptavidin-APC and a europium-labeled anti-GST antibody with a GST-tagged PH domain.
  - Incubate for 1 hour in the dark.
- Data Acquisition: Measure the HTRF signal on a compatible plate reader with excitation at 330 nm and dual emission detection at 620 nm (Europium) and 665 nm (APC).[\[5\]](#)

## Cellular pAkt-S473 Phosphorylation Assay

This protocol outlines a method to measure the inhibition of Akt phosphorylation at serine 473 in cancer cell lines.

- Cell Culture: Plate cancer cells (e.g., BT474, T47D) in appropriate growth medium and allow them to adhere.
- Compound Treatment: Treat the cells with varying concentrations of Omipalisib for a specified duration (e.g., 90 minutes).[\[6\]](#)
- Cell Lysis:
  - Wash the cells with ice-cold PBS.
  - Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

- Clarify the lysates by centrifugation.
- Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
- Western Blotting:
  - Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
  - Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
  - Incubate with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.
  - Wash the membrane and incubate with HRP-conjugated secondary antibodies.
  - Detect the signal using a chemiluminescent substrate.
- Data Analysis: Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.

## Cell Proliferation Assay (MTT/CellTiter-Glo)

This protocol describes a method to assess the anti-proliferative effects of Omipalisib on cancer cell lines.

- Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with a range of concentrations of Omipalisib for 72 hours.
- Viability Assessment:
  - For MTT assay: Add MTT reagent to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

- For CellTiter-Glo assay: Add CellTiter-Glo reagent, which measures ATP levels, and measure the luminescence.
- Data Analysis: Calculate the percentage of cell growth inhibition relative to vehicle-treated control cells and determine the IC50 value.

## In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the in vivo efficacy of Omipalisib in a tumor xenograft model.

- Cell Implantation: Subcutaneously implant human tumor cells (e.g., BT474) into the flank of immunocompromised mice.
- Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified size (e.g., 150-200 mm<sup>3</sup>), randomize the animals into treatment and control groups.
- Drug Administration: Administer Omipalisib orally at various dose levels (e.g., 3 mg/kg) once daily for a defined period (e.g., 3 weeks). The control group receives the vehicle.[2]
- Efficacy Evaluation: Measure tumor volumes and body weights regularly.
- Pharmacodynamic Analysis: At the end of the study, tumors can be harvested to assess the levels of pAkt and other biomarkers by immunohistochemistry or Western blotting.[3]

## Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the cellular effects of Omipalisib.

[Click to download full resolution via product page](#)

Workflow for in vitro evaluation of Omipalisib.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [11C]GSK2126458 and [18F]GSK2126458, the first radiosynthesis of new potential PET agents for imaging of PI3K and mTOR in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. [11C]GSK2126458 and [18F]GSK2126458 as new PET agents for imaging of PI3K and mTOR in cancer | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. In vitro assessment of antitumor activities of the PI3K/mTOR inhibitor GSK2126458 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: Properties of Omipalisib (GSK2126458), CAS Number 851335-12-1]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1322966#cas-number-851335-12-1-properties>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)